

# The Discovery and Development of BMS-986115: A Pan-Notch Inhibitor

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## Compound of Interest

Compound Name: BMS-986115

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## Abstract

**BMS-986115** is a potent, orally bioavailable, small-molecule inhibitor of pan-Notch signaling through the blockade of gamma-secretase.[1][2] The Notch signaling pathway is a critical regulator of cellular differentiation, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and a range of solid tumors.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of **BMS-986115**, consolidating key data on its mechanism of action, potency, pharmacokinetics, pharmacodynamics, and safety profile.

## Discovery and Medicinal Chemistry

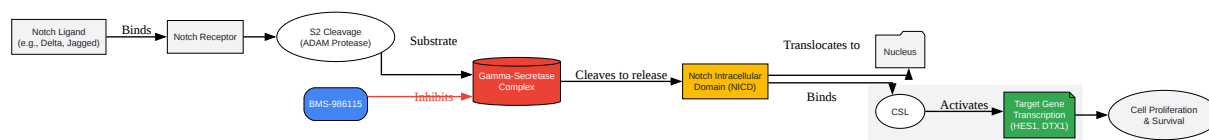
While the detailed structure-activity relationship (SAR) studies for **BMS-986115** are not extensively published, its discovery is closely linked to the development of a series of (2-oxo-1,4-benzodiazepin-3-yl)-succinamides as potent pan-Notch inhibitors.[1][4] The structurally similar compound, BMS-906024, emerged from a medicinal chemistry program focused on optimizing potency against all four Notch receptors while maintaining desirable pharmacokinetic properties.[1][4] **BMS-986115** represents a further refinement within this chemical class, designed for oral administration.[5]

Chemical Structure:

(2R,3S)-N1-[(3S)-5-(3-Fluorophenyl)-2,3-dihydro-9-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide[6]

## Mechanism of Action

**BMS-986115** exerts its anti-cancer effects by inhibiting gamma-secretase, a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[3][6] This cleavage is a critical step in the canonical Notch signaling pathway. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, culminating in the gamma-secretase-mediated release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it interacts with the transcription factor CSL (CBF1/Su(H)/Lag-1) to activate the transcription of target genes, such as HES1 and DTX1, which regulate cell fate decisions.[3] By inhibiting gamma-secretase, **BMS-986115** prevents the generation of the NICD, thereby downregulating Notch target gene expression and inhibiting the growth and survival of Notch-dependent tumors.[2][3]



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**Diagram 1:** Inhibition of the Notch Signaling Pathway by **BMS-986115**.

## Preclinical Development

### In Vitro Potency

**BMS-986115** is a potent inhibitor of Notch signaling, with low nanomolar IC50 values against Notch1 and Notch3.[7]

Parameter	Value
Notch1 IC50	7.8 nM[7]
Notch3 IC50	8.5 nM[7]

Table 1: In Vitro Potency of **BMS-986115**

## Preclinical Efficacy in Xenograft Models

The anti-tumor activity of **BMS-986115** was evaluated in various preclinical cancer models. The compound demonstrated single-agent efficacy in a human T-ALL xenograft model, a malignancy often driven by activating Notch1 mutations.[3] Furthermore, **BMS-986115** showed anti-tumor activity in 5 out of 7 solid tumor xenograft models, which included breast, non-small cell lung (NSCLC), and pancreatic carcinoma models.[3]

## Preclinical Toxicology

The primary on-target toxicities observed in animal studies were consistent with the known physiological roles of Notch signaling and included dose-dependent gastrointestinal (GI) toxicity, lymphoid depletion, and interruption of ovarian follicle maturation.[3] GI toxicity is a well-characterized effect of Notch inhibitors, resulting from the disruption of intestinal cell differentiation.[3]

## Clinical Development: Phase I Study (NCT01986218)

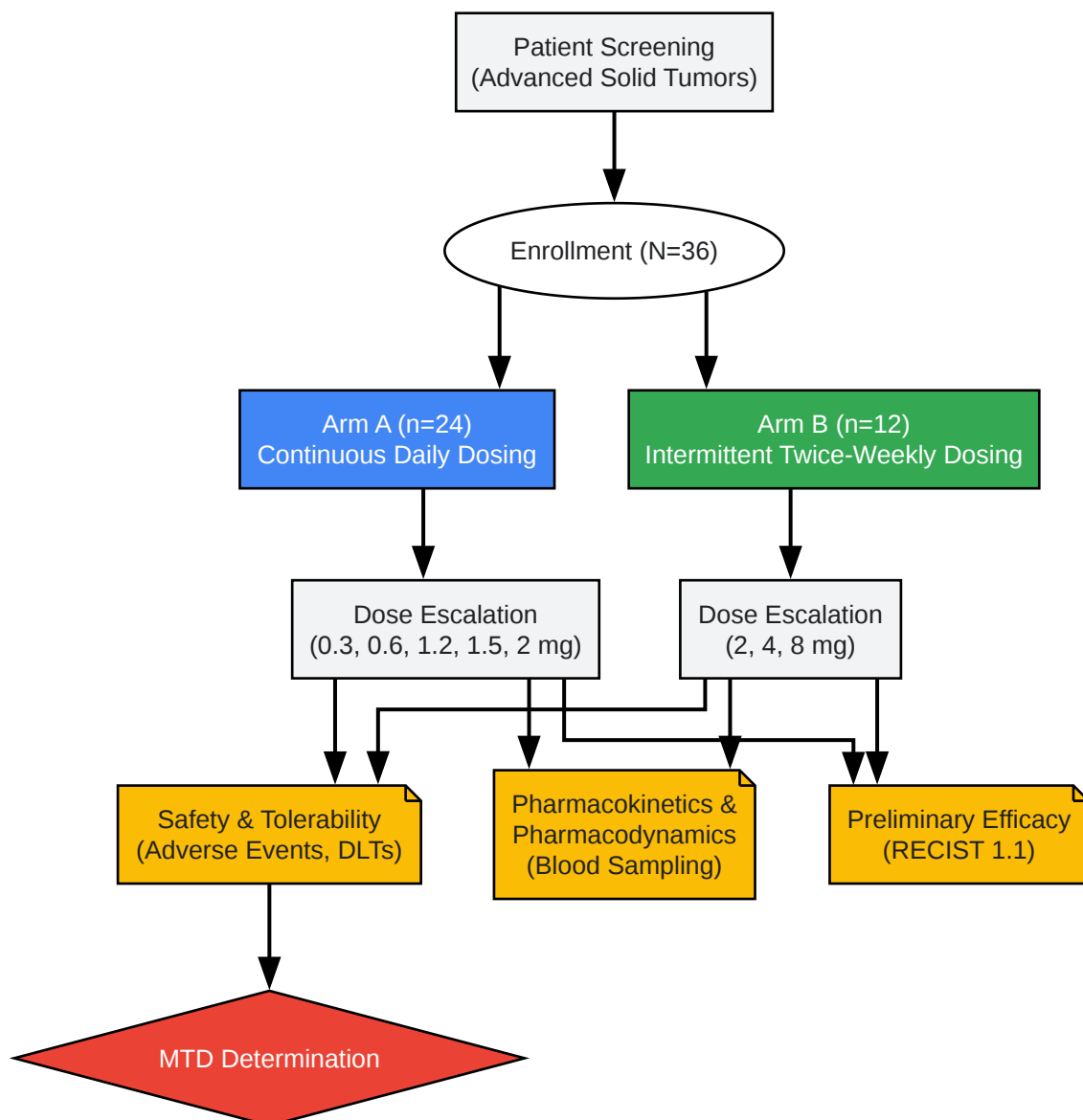
A multi-arm, open-label, dose-escalating Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **BMS-986115** in patients with advanced solid tumors.[2][3][8]

## Study Design and Patient Population

The study enrolled 36 patients with advanced solid tumors who had progressed on standard therapies.[2][3] The trial consisted of two arms:

- Arm A: Continuous daily (QD) oral dosing at 0.3, 0.6, 1.2, 1.5, and 2 mg.[3]
- Arm B: Intermittent twice-weekly (BIW) oral dosing on consecutive days at 2, 4, and 8 mg.[3]

The primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[2][3]



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**Diagram 2:** Workflow of the Phase I Clinical Trial of **BMS-986115**.

## Safety and Tolerability

The most frequently reported treatment-related adverse events were diarrhea (72%), hypophosphatemia (64%), and nausea (61%).[2][3] Dose-limiting toxicities (DLTs) were observed in four patients in Arm A and two patients in Arm B, and included grade 3 nausea,

diarrhea, pruritus/urticaria, and ileus.[2][3] The MTD was established at 1.5 mg for the continuous daily dosing schedule (Arm A), while an MTD was not established for the intermittent dosing schedule (Arm B).[2][3]

Adverse Event	Frequency
Diarrhea	72%[2][3]
Hypophosphatemia	64%[2][3]
Nausea	61%[2][3]

Table 2: Most Frequent Treatment-Related Adverse Events in the Phase I Trial

## Pharmacokinetics

**BMS-986115** demonstrated a dose-related increase in exposure (C<sub>max</sub> and AUC) across the tested dose ranges.[2][3]

Pharmacokinetic Parameter	Value
T <sub>max</sub> (median)	1-3 hours[1]
Half-life (median)	17.24 - 28.01 hours[1]

Table 3: Pharmacokinetic Parameters of **BMS-986115** in the Phase I Trial

## Pharmacodynamics

Target engagement and inhibition of the Notch signaling pathway were demonstrated through the measurement of downstream target gene expression in peripheral blood.[3][5] A dose-dependent inhibition of HES1 and DELTEX1 mRNA levels was observed.[3][5]

### Experimental Protocol: Pharmacodynamic Analysis

- **Sample Collection:** Whole blood samples were collected from patients at pre-treatment and various time points post-treatment (2, 4, 8, 24, and 48 hours) on Cycle 1 Day 1, and at steady-state on Cycle 2 Day 15 (Arm A) or Cycle 2 Days 15 and 16 (Arm B).[3]

- RNA Extraction: Total RNA was extracted from whole blood.[3]
- Gene Expression Analysis: The expression of HES1 and DELTEX1 was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3] The analysis was performed in triplicate in a 384-well plate format using the 7900HT Fast system with standard thermal cycling conditions.[3]

## Preliminary Efficacy

Of the 36 patients treated, 11 (31%) achieved stable disease (SD) as their best tumor response.[1] Notably, five of these patients (three in Arm A and two in Arm B) maintained stable disease for more than six months.[2][3]

## Conclusion

**BMS-986115** is a potent and selective oral pan-Notch inhibitor that has demonstrated a manageable safety profile and evidence of target engagement in early clinical development. The Phase I trial established the MTD for a continuous daily dosing schedule and provided preliminary signals of anti-tumor activity in a heavily pre-treated patient population. These findings support the continued investigation of gamma-secretase inhibitors as a therapeutic strategy for Notch-dependent malignancies. Further clinical studies are warranted to explore the efficacy of **BMS-986115** in specific patient populations with tumors known to be driven by aberrant Notch signaling.

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